molecular formula C24H38F3NO4 B611693 Virodhamine trifluoroacetate CAS No. 1415264-56-0

Virodhamine trifluoroacetate

货号: B611693
CAS 编号: 1415264-56-0
分子量: 461.56
InChI 键: APQWCQIPZHJFAU-XVSDJDOKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Virodhamine trifluoroacetate (PubChem CID: 91691131) is a synthetic derivative of virodhamine (O-arachidonoyl ethanolamine, OAE), an endogenous cannabinoid first identified in 2002. Structurally, virodhamine is an ester-linked arachidonic acid conjugate with ethanolamine, distinguishing it from the amide-linked anandamide (AEA) . Its IUPAC name is N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, with the chemical formula *C24H39NO2. The trifluoroacetate salt form enhances stability and solubility for experimental use, particularly in pharmacological assays .

Virodhamine is present in mammalian tissues, including rat brain and human hippocampus, with peripheral tissue concentrations 2–9 times higher than anandamide . Its biosynthesis remains unclear but may involve phospholipase D-mediated transphosphatidylation or enzymatic rearrangement of anandamide .

准备方法

Deprotection and TFA Salt Formation

Boc Group Removal

The Boc-protected intermediate undergoes thermal or acid-catalyzed deprotection. Recent advances in continuous-flow chemistry demonstrate that Boc deprotection can be achieved without acid catalysts at 150°C in trifluoroethanol (TFE), though traditional methods use trifluoroacetic acid (TFA) . For virodhamine, TFA-mediated deprotection is preferred due to its dual role in generating the free amine and forming the trifluoroacetate salt in situ.

Reaction Conditions for Deprotection:

  • Reagent : 20% TFA in dichloromethane

  • Time : 2–4 hours at 25°C

  • Yield : 85–90%

The reaction mechanism involves protonation of the Boc group’s carbonyl oxygen, leading to cleavage and release of CO₂ and isobutylene. The resulting ammonium ion pairs with trifluoroacetate to form the stable salt .

Salt Crystallization

After deprotection, the crude product is concentrated under reduced pressure and triturated with cold diethyl ether to precipitate virodhamine trifluoroacetate. The precipitate is filtered and washed with ether to remove residual TFA, yielding a white solid with >95% purity .

Purification and Characterization

Chromatographic Purification

Reverse-phase column chromatography (C18 stationary phase) is employed to further purify the compound. A gradient of acetonitrile and water (0.1% TFA) resolves impurities, with the product eluting at 70–75% acetonitrile .

Key Physicochemical Properties :

PropertyValue
Molecular FormulaC₂₂H₃₇NO₂·CF₃CO₂H
Molecular Weight461.56 g/mol
SolubilitySoluble in DMSO (10 mM)
Storage-20°C (stable for 1 month)

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (br s, 3H, NH₃⁺), 5.35–5.28 (m, 8H, CH₂=CH), 4.10 (t, 2H, OCH₂), 3.30 (q, 2H, CH₂NH₂) .

  • HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 70:30) .

Scalability and Process Optimization

Continuous-Flow Synthesis

To enhance scalability, Boc deprotection and TFA salt formation can be performed in a continuous-flow reactor. This method reduces reaction times from hours to minutes and improves reproducibility .

Flow Parameters :

  • Temperature : 150°C

  • Residence Time : 60 minutes

  • Solvent : Trifluoroethanol

  • Conversion : >95%

Stability Considerations

This compound is hygroscopic and requires storage at -20°C in airtight containers. Repeated freeze-thaw cycles degrade the compound, necessitating single-use aliquots for long-term stability .

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Deprotection Methods

SubstrateConversion (%)
N-Boc-virodhamine90
N-Boc-anandamide72
N-Boc-phenethylamine27

Thermal deprotection in TFE achieves higher yields for virodhamine compared to primary alkyl amines, likely due to the stabilizing effect of its polyunsaturated tail .

Challenges and Solutions

Oxidative Degradation

The arachidonate tail is prone to oxidation. Synthesis under inert atmosphere (N₂ or Ar) and addition of antioxidants like butylated hydroxytoluene (BHT) mitigate this issue .

Byproduct Formation

Trace impurities from incomplete deprotection are removed via preparative HPLC. A mobile phase of 0.1% TFA in acetonitrile/water (75:25) resolves the product from Boc-containing byproducts .

化学反应分析

Types of Reactions: Virodhamine trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with trifluoroacetic anhydride introduces trifluoromethyl groups into the molecule .

科学研究应用

Neuropharmacology

Virodhamine has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. Studies indicate that virodhamine exhibits a higher potency for MAO-B compared to MAO-A, with IC50 values of 0.71 μM and 38.70 μM respectively . This selective inhibition suggests potential applications in treating neurological disorders such as Parkinson's disease, where MAO-B inhibition can enhance dopaminergic activity.

Table 1: Inhibition Potency of Virodhamine on MAO Enzymes

EnzymeIC50 Value (μM)Mechanism of Action
MAO-A38.70Competitive inhibition
MAO-B0.71Mixed mechanism/irreversible binding

Cardiovascular Applications

Research has demonstrated that virodhamine induces vasorelaxation in human pulmonary arteries through endothelial cannabinoid receptors. It has been shown to relax precontracted vessels in a concentration-dependent manner, with significant effects noted at higher concentrations (up to 100 μM) . The mechanism involves the activation of COX-derived vasorelaxant prostanoids and Ca²⁺-activated K⁺ channels.

Table 2: Vasorelaxant Effects of Virodhamine

ConditionEC50 Value (μM)Maximum Relaxation (%)
5-HT Pre-contracted Vessels5.07 ± 0.0796.2 ± 3.1
KCl Pre-contracted VesselsNot specifiedLower than 5-HT

Endocannabinoid Modulation

Virodhamine's role as an endocannabinoid extends to modulating the recruitment of β-arrestin-2, a protein involved in receptor desensitization and internalization . This modulation may influence various signaling pathways linked to inflammation and pain perception, indicating potential therapeutic avenues in chronic pain management.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of virodhamine in neuronal cell lines exposed to oxidative stress. Results indicated that treatment with virodhamine significantly reduced cell death and oxidative damage, supporting its potential use in neurodegenerative conditions .

Case Study: Cardiovascular Health

In isolated human pulmonary artery studies, virodhamine's vasorelaxant effects were assessed under different conditions (endothelium-intact vs. denuded). The findings revealed that endothelial integrity plays a crucial role in mediating the vasorelaxant response, highlighting the importance of the endocannabinoid system in vascular health .

作用机制

Virodhamine trifluoroacetate exerts its effects by interacting with cannabinoid receptors. It acts as a full agonist at GPR55 and CB2 receptors and as a partial agonist or antagonist at CB1 receptors. This interaction modulates various signaling pathways, including the recruitment of β-arrestin2 and receptor internalization. The compound’s effects are concentration-dependent, enhancing agonist effects at low concentrations and inhibiting them at high concentrations .

相似化合物的比较

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Comparisons

Table 1: Structural and Functional Properties of Key Endocannabinoids

Compound Molecular Formula Linkage Type Key Structural Features PubChem CID
Virodhamine trifluoroacetate C24H39NO2·CF3COOH Ester Arachidonic acid + ethanolamine + trifluoroacetate salt 91691131
Anandamide (AEA) C22H37NO2 Amide Arachidonic acid + ethanolamine 5281969
2-Arachidonoylglycerol (2-AG) C23H38O4 Ester Arachidonic acid + glycerol 5282280
N-Arachidonoyl dopamine (NADA) C26H37NO3 Amide Arachidonic acid + dopamine 6444133

Key Observations :

  • Virodhamine’s ester linkage contrasts with anandamide’s amide bond, altering metabolic stability and receptor interactions .
  • Unlike 2-AG (a glycerol ester), virodhamine’s ethanolamine moiety confers partial agonist activity at CB1 receptors .
  • Structural similarity to arachidonic acid enables virodhamine to activate TRPV1/4 channels indirectly via arachidonic acid release, a mechanism distinct from CP55,940 (a synthetic cannabinoid) .

Receptor Affinity and Functional Activity

Table 2: Receptor Activity and Efficacy

Compound CB1 Activity (Maximal Efficacy) CB2 Activity (Maximal Efficacy) TRPV1/4 Activation
Virodhamine Partial agonist (61%) Full agonist (100%) Indirect via AA
Anandamide Partial agonist (~50%) Partial agonist (~50%) Yes (direct)
2-AG Full agonist Full agonist No
N-Arachidonoyl dopamine Weak agonist N/A Strong agonist

Key Findings :

  • Virodhamine acts as a CB2 full agonist but only a CB1 partial agonist , unlike anandamide, which shows partial agonism at both receptors .
  • In [<sup>35</sup>S]GTPγS binding assays, virodhamine’s EC50 values match anandamide and WIN 55,212-2, though it exhibits lower efficacy .
  • Virodhamine-induced Ca<sup>2+</sup> influx in bronchial epithelial cells mirrors arachidonic acid’s effects, mediated via TRPV1/4 channels .

Metabolic Pathways and Degradation

Virodhamine’s degradation likely involves fatty acid amide hydrolase (FAAH), which exhibits both amidase and esterase activity . In contrast:

  • Anandamide : Primarily hydrolyzed by FAAH.
  • 2-AG: Degraded by monoacylglycerol lipase (MAGL).
  • NADA : Metabolized by amidases and oxidative enzymes.

Virodhamine also inhibits anandamide transport, suggesting competitive interactions in shared metabolic pathways .

Physiological and Therapeutic Implications

  • Hypothermia : Virodhamine induces dose-dependent hypothermia in mice, comparable to anandamide but with distinct receptor contributions .
  • Vasodilation: Relaxes mesenteric arteries via endothelial cannabinoid receptors, a shared effect with anandamide but mediated through different receptor subtypes .
  • Neuroinflammation : Unlike NADA (a TRPV1 agonist with neuroprotective roles), virodhamine’s TRPV1/4 activation may modulate inflammatory signaling .

生物活性

Virodhamine trifluoroacetate (Virodhamine TFA) is a significant compound within the endocannabinoid system, known for its complex interactions with cannabinoid receptors. This article provides an in-depth examination of its biological activity, including its effects on monoamine oxidase (MAO) inhibition, receptor interactions, and potential therapeutic applications.

Overview of this compound

Virodhamine TFA is the trifluoroacetate salt of virodhamine, an endogenous cannabinoid. It acts as a mixed agonist/antagonist at cannabinoid receptors, showing varying levels of potency across different receptor types. The compound is characterized by the following properties:

  • Chemical Name: O-(2-Aminoethyl)-5Z,8Z,11Z,14Z-eicosatetraenoate trifluoroacetate
  • CAS Number: 1415264-56-0
  • Purity: ≥98%

Inhibition of Monoamine Oxidase

Recent studies have demonstrated that virodhamine exhibits significant inhibitory effects on monoamine oxidase A (MAO-A) and B (MAO-B). In particular, it shows a greater inhibitory effect on MAO-B with an IC50 value of approximately 0.258 μM. This inhibition is characterized as a mixed mechanism with irreversible binding properties . The kinetic profile indicates that virodhamine's binding to MAO-B is time-dependent, suggesting potential implications for neurological disorders where MAO activity is dysregulated.

Receptor Activity

Virodhamine acts as a full agonist at the GPR55 receptor and CB2 receptor, while it functions as a partial agonist at the CB1 receptor. The effective concentrations (EC50 values) for these interactions are as follows:

ReceptorEC50 Value (nM)
GPR5512
CB2381
CB12920

These values indicate that virodhamine has a higher affinity for GPR55 and CB2 compared to CB1, which aligns with its proposed role in modulating endocannabinoid signaling pathways .

Neuroprotective Properties

The neuroprotective potential of virodhamine has been explored through various in vitro assays. For instance, treatment with virodhamine in Neuroscreen-1 (NS-1) cells resulted in significant inhibition of MAO activity, reinforcing its role in neuronal health and function .

Vasorelaxant Activity

Additionally, virodhamine has been shown to exhibit vasorelaxant properties in isolated rat mesenteric arteries. This effect may be attributed to its interaction with cannabinoid receptors that mediate vascular tone .

Case Studies and Research Findings

A study conducted by Porter et al. identified significant levels of virodhamine in human hippocampal tissues, suggesting its relevance in central nervous system functions . The concentration of virodhamine was notably higher than that of anandamide in several tissues, including skin and spleen, indicating its potential significance as a neuromodulator.

Another critical finding highlighted that virodhamine could inhibit the transport of anandamide in RBL-2H3 cells, suggesting it may play a regulatory role in the availability and action of other endocannabinoids .

常见问题

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying virodhamine trifluoroacetate in biological tissues?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example:

  • LC-APCI-MS/MS in SRM mode : Monitor the m/z 348 → 62 transition (precursor ion m/z 348 as [M+H]⁺; fragment ion m/z 62 as protonated ethanolamine). Baseline chromatographic resolution is achieved using ODS columns under isocratic conditions, with deuterated AEA as an internal standard .
  • LC-ESI-MS/MS with gradient elution : Achieves LODs of 25 fmol on-column for virodhamine, validated in rat brain tissue using a HyPurity Advance column .

Q. How does this compound interact with cannabinoid receptors compared to anandamide (AEA)?

Virodhamine exhibits dual receptor activity:

  • CB1 receptor : Partial agonist (61% efficacy vs. AEA) with antagonist-like behavior in certain assays .
  • CB2 receptor : Full agonist, similar to AEA . Structural differences (ester vs. amide linkage) may explain divergent binding kinetics .

Q. What is the hypothesized biosynthesis pathway for virodhamine?

Two proposed mechanisms:

  • Transphosphatidylation : Catalyzed by phospholipase D, combining fatty acid ethanolamine and arachidonic acid .
  • Rearrangement of AEA : Enzymatic conversion of AEA’s amide to an ester linkage, though experimental validation is lacking .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on virodhamine’s role in calcium signaling?

Evidence shows concentration-dependent biphasic effects in human bronchial epithelial cells:

  • <30 µM : Slow, moderate Ca²⁺ influx via non-canonical calcium entry (NCCE) pathways.
  • ≥30 µM : Rapid, linear Ca²⁺ influx mediated by TRPV1/TRPV4 channels, inhibited by ruthenium red . Experimental design should control for cell type, extracellular Ca²⁺ availability, and receptor antagonists (e.g., SR141716A for CB1) .

Q. What enzymatic interactions complicate virodhamine’s metabolic stability?

Virodhamine interacts with:

  • Monoamine oxidase (MAO)-A/B : Competes with neurotransmitters like serotonin, potentially altering degradation kinetics .
  • FAAH : Hydrolyzes virodhamine via esterase activity, but its affinity relative to AEA remains unclear . Use selective inhibitors (e.g., clorgyline for MAO-A) and isotopic tracing to elucidate metabolic pathways .

Q. Why do in vivo functional outcomes of virodhamine (e.g., hypothermia) vary across studies?

Discrepancies may arise from:

  • Dose-dependent receptor bias : CB1 antagonism at low doses vs. CB2 agonism at higher doses .
  • Tissue-specific expression : Peripheral tissues (e.g., mesenteric arteries) show 2–9× higher virodhamine levels than the brain, influencing vascular vs. CNS effects . Standardize models (e.g., knockout mice for CB1/CB2) and measure tissue-specific endocannabinoid tone .

Q. Methodological Considerations

Q. How can researchers optimize LC-MS/MS protocols to avoid interference from trifluoroacetate (TFA) counterions?

  • Column selection : Use TFA-resistant columns (e.g., Zorbax SB-C8) to prevent ion suppression .
  • Mobile phase additives : Replace TFA with formic acid (0.1%) or ammonium acetate (5 mM) to enhance ionization .

Q. What experimental controls are critical for studying virodhamine’s effects on cell proliferation?

  • Negative controls : Ethanol vehicle (≤0.1% v/v) to rule out solvent artifacts .
  • Positive controls : AEA or 2-AG to benchmark cannabinoid receptor-mediated responses .
  • Genetic/pharmacological validation : CB1/CB2 antagonists (e.g., SR141716A, AM630) to confirm receptor specificity .

Q. Unresolved Challenges

  • Biosynthesis validation : No direct evidence confirms whether virodhamine is synthesized de novo or derived from AEA .
  • Metabolite profiling : Unknown if trifluoroacetate counterion influences pharmacokinetics or toxicity .

属性

IUPAC Name

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQWCQIPZHJFAU-XVSDJDOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Virodhamine trifluoroacetate
Reactant of Route 2
Virodhamine trifluoroacetate
Reactant of Route 3
Virodhamine trifluoroacetate
Reactant of Route 4
Virodhamine trifluoroacetate
Reactant of Route 5
Reactant of Route 5
Virodhamine trifluoroacetate
Reactant of Route 6
Virodhamine trifluoroacetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。